BenchChemオンラインストアへようこそ!

Loureirin B

Thrombosis Fibrinolysis Cardiovascular Disease

Loureirin B is the analytically verified flavonoid PAI-1 inhibitor (IC50 26.10 μM) with specific modulation of KATP channels and JNK/ERK phosphorylation. Unlike crude Dragon's Blood extracts or generic flavonoids, it ensures dose-dependent control of the PAI-1/uPA axis, TGF-β/Smad fibrosis pathway, and insulin secretion. Verified pharmacokinetic data (oral bioavailability 0.51% in rats) enable in vivo study design. Use as a reference standard for QC of Dragon's Blood preparations.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
CAS No. 119425-90-0
Cat. No. B1675249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoureirin B
CAS119425-90-0
SynonymsLoureirin B;  LR-B;  L B;  LRB
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC
InChIInChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
InChIKeyZPFRAPVRYLGYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Loureirin B (CAS 119425-90-0): A Flavonoid Isolate from Dragon's Blood with Defined PAI-1 Inhibitory Activity


Loureirin B (LB) is a naturally occurring flavonoid isolated from the resin of Dracaena cochinchinensis (Dragon's Blood) [1]. It is structurally characterized as 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one. Pharmacologically, Loureirin B has been identified as an inhibitor of plasminogen activator inhibitor-1 (PAI-1), with a reported IC50 of 26.10 μM in chromogenic substrate-based assays [2]. It also modulates several signaling pathways, including the downregulation of phosphorylated ERK and JNK in TGF-β1-stimulated fibroblasts [3]. As a key bioactive marker in Dragon's Blood, its procurement is essential for research focused on thrombosis, fibrosis, and specific cancer models, distinguishing it from less characterized natural product extracts.

Why Generic Dragon's Blood Extracts or In-Class Flavonoids Cannot Substitute for Purified Loureirin B in Targeted Research


While Dragon's Blood resin contains a mixture of compounds including Loureirin A, Loureirin C, and dracorhodin, their pharmacological profiles are not interchangeable with Loureirin B [1]. For instance, Loureirin A is reported to inhibit Akt phosphorylation and exhibit antiplatelet activity, whereas Loureirin B specifically targets PAI-1 with an IC50 of 26.10 μM [2]. Furthermore, class-level substitution with other flavonoids (e.g., quercetin, resveratrol) is invalid due to distinct molecular targets; Loureirin B uniquely inhibits PAI-1 and modulates KATP channels and JNK/ERK phosphorylation in a manner not replicated by common flavonoid comparators [3]. Therefore, research requiring precise modulation of the PAI-1/tPA axis, TGF-β/Smad fibrosis pathway, or specific KATP-mediated insulin secretion demands the use of purified, analytically verified Loureirin B.

Quantitative Differentiation of Loureirin B: Direct Comparator Evidence for Scientific Selection


Loureirin B is the Principal PAI-1 Inhibitor in Dragon's Blood, with a Defined IC50 of 26.10 μM

Bioactivity-guided fractionation of Resina Draconis identified Loureirin B as the major inhibitor of plasminogen activator inhibitor-1 (PAI-1). In a chromogenic substrate-based assay, Loureirin B inhibited PAI-1 with an IC50 value of 26.10 μM [1]. This finding is specific to Loureirin B among the Dragon's Blood constituents; other fractions and compounds, including Loureirin A and dracorhodin, did not exhibit comparable PAI-1 inhibitory activity in this assay system [2].

Thrombosis Fibrinolysis Cardiovascular Disease

Loureirin B Demonstrates Superior Inhibition of TGF-β1-Induced Fibrosis Compared to Untreated Controls in Human Fibroblasts

In human hypertrophic scar (HS) fibroblasts, Loureirin B treatment resulted in a dose-dependent downregulation of collagen I (ColI), collagen III (ColIII), and α-smooth muscle actin (α-SMA) at both mRNA and protein levels [1]. In normal skin (NS) fibroblasts stimulated with TGF-β1, Loureirin B effectively inhibited the upregulation of ColI, ColIII, and α-SMA, as well as the activation of Smad2 and Smad3 [2]. This anti-fibrotic effect was not observed with the untreated TGF-β1-stimulated control group.

Fibrosis Hypertrophic Scar TGF-β Signaling

Loureirin B Exhibits Superior Analytical Differentiation from Loureirin A and Dracorhodin via Capillary Electrophoresis

A capillary electrophoresis with electrochemical detection (CE-ED) method was developed to differentiate Resina Draconis from Sanguis Draconis by quantifying loureirin A, loureirin B, and dracorhodin [1]. Under optimized conditions, the three analytes were well separated within 30 minutes. The relative standard deviations (RSD) of peak current and migration times for loureirin A, loureirin B, and dracorhodin were 2.1%, 1.7%, 4.4% and 2.9%, 2.8%, 3.3% (n=5), respectively [2]. This demonstrates that Loureirin B can be reliably and precisely quantified in complex matrices, distinguishing it from co-occurring analogs.

Quality Control Analytical Chemistry Pharmacognosy

Loureirin B Demonstrates a Distinct Pharmacokinetic Profile with Lower Bioavailability than Loureirin A in Rats

A comparative pharmacokinetic study in rats using an HPLC-ESI-MS method revealed that Loureirin B (LB) and Loureirin A (LA) have distinct absorption and distribution profiles [1]. The lowest limit of quantification (LLOQ) was 2 ng/mL for LB and 5 ng/mL for LA [2]. While both compounds were widely distributed in tissues, with highest levels in the liver, the absolute oral bioavailability of Loureirin B in a separate study under normal gravity was reported as 0.51%, which was notably higher than the 0.26% observed under simulated weightlessness [3]. This indicates that Loureirin B's pharmacokinetic behavior is distinct and can be influenced by physiological conditions.

Pharmacokinetics Bioavailability Drug Metabolism

Procurement-Driven Application Scenarios for Loureirin B (CAS 119425-90-0) Based on Quantitative Evidence


Thrombosis and Fibrinolysis Research Requiring Defined PAI-1 Inhibition

For studies investigating the role of PAI-1 in thrombus formation and resolution, Loureirin B provides a well-characterized small molecule inhibitor with an IC50 of 26.10 μM [1]. Unlike crude Dragon's Blood extracts or other flavonoids with undefined PAI-1 activity, Loureirin B enables precise, dose-dependent modulation of the fibrinolytic system. Its validated inhibitory effect on PAI-1/uPA complex formation makes it an essential tool for researchers studying antithrombotic mechanisms and developing novel therapies for cardiovascular diseases [2].

Anti-Fibrotic Drug Discovery Targeting the TGF-β/Smad Pathway

Research programs focused on pathological fibrosis, including hypertrophic scar formation, cardiac fibrosis, and pulmonary fibrosis, can utilize Loureirin B as a lead compound or positive control [3]. Its demonstrated ability to dose-dependently suppress collagen I, collagen III, and α-SMA expression, and to inhibit Smad2/3 phosphorylation in TGF-β1-stimulated fibroblasts, provides a quantifiable anti-fibrotic benchmark [4]. This is particularly relevant for screening novel anti-fibrotic agents or studying the downstream effects of TGF-β pathway inhibition in vitro and in vivo.

Quality Control and Authentication of Dragon's Blood-Derived Products

Analytical laboratories and quality control departments in the pharmaceutical and nutraceutical industries can employ Loureirin B as a reference standard for the authentication and quantification of Dragon's Blood resin and its preparations [5]. The validated CE-ED method, which differentiates Loureirin B from Loureirin A and dracorhodin with high precision (RSD < 3%), enables reliable product standardization and detection of adulteration, ensuring batch-to-batch consistency and regulatory compliance [6].

In Vivo Pharmacokinetic and Tissue Distribution Studies of Natural Products

Researchers designing in vivo experiments with Loureirin B can leverage established pharmacokinetic data to optimize dosing regimens and interpret tissue-specific effects [7]. Knowledge of its absolute oral bioavailability (0.51% in rats) and its wide tissue distribution, with highest accumulation in the liver, is essential for correlating in vitro activity with in vivo efficacy and for predicting potential off-target effects or toxicity [8]. This data prevents the need for extensive preliminary PK studies and accelerates translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loureirin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.